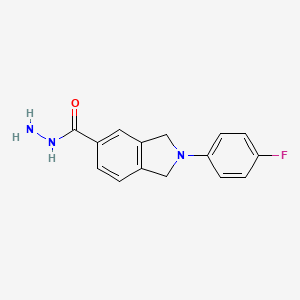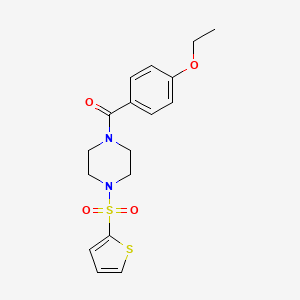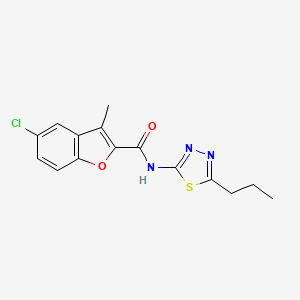
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide (BMPB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated through numerous studies.
Mecanismo De Acción
The mechanism of action of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves its interaction with several different proteins and enzymes in cells. One of the primary targets of this compound is the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and survival. This compound has been found to inhibit the activity of CK2, which may contribute to its anti-cancer effects. Additionally, this compound has been shown to inhibit the activity of several other enzymes, including topoisomerase II and histone deacetylase, which may also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in cells. One of the primary effects of this compound is its ability to induce apoptosis in cancer cells. This compound has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, this compound has been shown to modulate the activity of several different signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide for lab experiments is its high potency and selectivity. This compound has been shown to have a high degree of specificity for its molecular targets, which may make it a valuable tool for studying the function of these targets in cells. Additionally, this compound is relatively easy to synthesize and purify, which may make it a cost-effective option for lab experiments. One of the primary limitations of this compound is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide. One area of interest is in the development of this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on different signaling pathways in cells. Finally, this compound may have potential applications in other areas of scientific research, such as neurobiology and immunology, which should be explored in future studies.
Métodos De Síntesis
The synthesis of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 3-aminobenzamide with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been found to have a variety of potential applications in scientific research. One of the primary areas of interest is in the study of cancer biology. This compound has been shown to inhibit the growth and proliferation of several different types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may be a promising approach for cancer therapy.
Propiedades
IUPAC Name |
3-benzamido-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-5-12-18(21-14)23-20(25)16-10-6-11-17(13-16)22-19(24)15-8-3-2-4-9-15/h2-13H,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQQBDLVUPQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![3,5-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5866203.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)


![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
